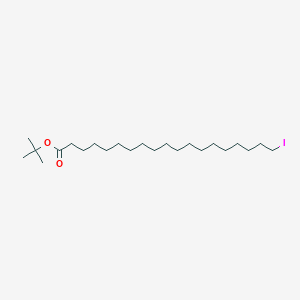

tert-Butyl 19-iodononadecanoate

Description

tert-Butyl 19-iodononadecanoate is a long-chain fatty acid ester featuring a bulky tert-butyl ester group and a terminal iodine atom. Its structure comprises a 19-carbon aliphatic chain with an iodine substituent at the terminal position and a tert-butyl ester moiety at the carboxylate end. This compound is primarily utilized in organic synthesis, particularly in radical reactions or as a precursor for cross-coupling reactions due to the iodine atom’s reactivity.

Properties

Molecular Formula |

C23H45IO2 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

tert-butyl 19-iodononadecanoate |

InChI |

InChI=1S/C23H45IO2/c1-23(2,3)26-22(25)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-24/h4-21H2,1-3H3 |

InChI Key |

VDUPDLIAUWUUOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 19-iodononadecanoate typically involves the esterification of 19-iodononadecanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 19-iodononadecanoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as thiols, amines, or alkoxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium thiolate or sodium azide in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

Substitution: Thiol, amine, or alkoxide derivatives.

Reduction: 19-iodononadecanol.

Oxidation: 19-iodononadecanoic acid.

Scientific Research Applications

Chemistry: tert-Butyl 19-iodononadecanoate is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used as a precursor for radiolabeled compounds, which are valuable in imaging and diagnostic applications. Its derivatives may also exhibit biological activity, making it a potential candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 19-iodononadecanoate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological or chemical systems. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Key Differences :

- Reactivity: The terminal iodine atom in 19-iodononadecanoate enables halogen-specific reactions (e.g., Suzuki coupling), whereas the pyrrolidine derivative is tailored for stereoselective synthesis.

2.2 Comparison with Iodinated Aliphatic Compounds

| Compound | Iodine Position | Stability | Applications |

|---|---|---|---|

| tert-Butyl 19-Iodononadecanoate | Terminal (C19) | Moderate (prone to light-induced degradation) | Polymer chemistry, surfactants |

| 1-Iodohexadecane | Terminal (C16) | Low (thermal decomposition) | Phase-transfer catalysis |

Key Differences :

Research Findings and Data Gaps

- Synthetic Utility: Iodinated esters like tert-Butyl 19-iodononadecanoate are pivotal in synthesizing labeled fatty acids or polymers. For example, iodine’s high atomic radius facilitates tracking in radiolabeling studies.

- Safety Data: The evidence highlights that tert-butyl esters (e.g., the pyrrolidine derivative in ) often lack comprehensive toxicological profiles, suggesting similar data gaps for 19-iodononadecanoate.

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.